molecular formula C15H19N3O3S B7449531 4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol

4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol

Cat. No.: B7449531
M. Wt: 321.4 g/mol
InChI Key: XUYFCSDTNNASGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the thiadiazole family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in oxidative stress, inflammation, and cancer cell proliferation. The compound has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. The compound has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol in lab experiments is its ability to exhibit various biochemical and physiological effects. This makes it a suitable candidate for studying the mechanisms of various diseases and developing potential treatments. However, one of the limitations of using the compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to conduct toxicity studies before using it in further experiments.

Future Directions

There are several future directions for the study of 4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol. One of the directions is to further investigate its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes. Another direction is to study its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol involves the reaction of 4-hydroxyphenyl hydrazine and 2-bromoethanol with 2-amino-5-mercapto-1,3,4-thiadiazole. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.

Properties

IUPAC Name

4-[2-[[5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c19-12-3-1-11(2-4-12)13-17-18-14(22-13)16-8-5-15(20)6-9-21-10-7-15/h1-4,19-20H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYFCSDTNNASGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CCNC2=NN=C(S2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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